Cas no 203396-09-2 (1-(3-bromo-2-methylphenyl)piperazine)
1-(3-bromo-2-methylphenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(3-bromo-2-methylphenyl)-
- 1-(3-bromo-2-methylphenyl)piperazine
- EN300-1914021
- 203396-09-2
- DTXSID601280049
-
- Inchi: 1S/C11H15BrN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3
- InChI Key: RPOUXDZFIATGOQ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC(Br)=C2C)CCNCC1
Computed Properties
- Exact Mass: 254.04186Da
- Monoisotopic Mass: 254.04186Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 15.3Ų
1-(3-bromo-2-methylphenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914021-0.05g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 0.05g |
$468.0 | 2023-09-17 | ||
| Enamine | EN300-1914021-0.1g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 0.1g |
$490.0 | 2023-09-17 | ||
| Enamine | EN300-1914021-0.25g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 0.25g |
$513.0 | 2023-09-17 | ||
| Enamine | EN300-1914021-0.5g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 0.5g |
$535.0 | 2023-09-17 | ||
| Enamine | EN300-1914021-1.0g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 1g |
$1214.0 | 2023-05-31 | ||
| Enamine | EN300-1914021-2.5g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 2.5g |
$1089.0 | 2023-09-17 | ||
| Enamine | EN300-1914021-5.0g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 5g |
$3520.0 | 2023-05-31 | ||
| Enamine | EN300-1914021-10.0g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 10g |
$5221.0 | 2023-05-31 | ||
| Enamine | EN300-1914021-1g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 1g |
$557.0 | 2023-09-17 | ||
| Enamine | EN300-1914021-5g |
1-(3-bromo-2-methylphenyl)piperazine |
203396-09-2 | 5g |
$1614.0 | 2023-09-17 |
1-(3-bromo-2-methylphenyl)piperazine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-(3-bromo-2-methylphenyl)piperazine
Introduction to 1-(3-bromo-2-methylphenyl)piperazine (CAS No. 203396-09-2)
1-(3-bromo-2-methylphenyl)piperazine, identified by its CAS number 203396-09-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperazine derivative features a brominated aromatic ring system, making it a valuable intermediate in the synthesis of various bioactive molecules. Its structural motif, combining a phenyl ring with bromine and a methyl substituent at specific positions, contributes to its unique chemical properties and biological activities.
The compound belongs to the broader class of piperazine derivatives, which are widely explored for their potential in drug development due to their ability to modulate neurotransmitter systems. Specifically, 1-(3-bromo-2-methylphenyl)piperazine has garnered attention for its role in the synthesis of molecules that interact with serotonin and dopamine receptors, which are central to numerous neurological and psychiatric disorders.
Recent advancements in medicinal chemistry have highlighted the utility of this compound in the development of novel therapeutics. Researchers have leveraged its structural framework to design molecules with enhanced selectivity and efficacy. For instance, studies have demonstrated its potential as a precursor in the synthesis of serotonin receptor modulators, which are being investigated for their therapeutic applications in conditions such as depression, anxiety, and neurodegenerative diseases.
The bromine substituent at the 3-position of the phenyl ring plays a crucial role in determining the reactivity and pharmacological profile of 1-(3-bromo-2-methylphenyl)piperazine. This halogenation enhances its ability to participate in nucleophilic substitution reactions, facilitating further derivatization into more complex structures. Such modifications are essential for optimizing drug-like properties, including solubility, bioavailability, and metabolic stability.
In addition to its applications in central nervous system (CNS) drug discovery, 1-(3-bromo-2-methylphenyl)piperazine has been explored in other therapeutic areas. Its structural features make it a versatile building block for synthesizing compounds that target peripheral receptors, such as those involved in inflammatory responses and pain management. The methyl group at the 2-position further influences the electronic distribution of the molecule, affecting its binding affinity and interaction with biological targets.
The synthesis of 1-(3-bromo-2-methylphenyl)piperazine typically involves multi-step organic transformations, starting from commercially available aromatic precursors. Key steps often include bromination of a suitable phenyl derivative followed by piperazine coupling via nucleophilic aromatic substitution or other coupling strategies. The efficiency and scalability of these synthetic routes are critical for large-scale production and industrial applications.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 1-(3-bromo-2-methylphenyl)piperazine with biological targets. These studies provide insights into how structural modifications can fine-tune pharmacological activity. For example, computational models have predicted that introducing additional functional groups at specific positions could enhance receptor binding affinity or alter selectivity profiles.
The growing interest in 1-(3-bromo-2-methylphenyl)piperazine is also driven by its role in exploring new chemical space for drug discovery. By serving as a scaffold for structure-based drug design (SBDD), this compound enables researchers to develop innovative therapeutics with improved pharmacokinetic profiles. The integration of experimental data with computational methods has accelerated the discovery process, leading to faster identification of lead compounds for further optimization.
Ethical considerations and regulatory compliance are paramount when working with compounds like 1-(3-bromo-2-methylphenyl)piperazine. While it is not classified as a controlled substance or hazardous material under current regulations, adherence to good laboratory practices (GLP) ensures safe handling and minimizes environmental impact. Responsible research practices also emphasize transparency in reporting synthetic methodologies and biological activities to foster collaboration within the scientific community.
Future directions in the study of 1-(3-bromo-2-methylphenyl)piperazine may include exploring its potential as an intermediate in peptide mimetics or other biologically relevant molecules. Advances in synthetic methodologies could further streamline its production, making it more accessible for academic and industrial research. Additionally, investigating its behavior under different physiological conditions may uncover novel therapeutic applications or side effects that were previously unexplored.
In conclusion,1-(3-bromo-2-methylphenyl)piperazine (CAS No. 203396-09-2) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing bioactive molecules targeting neurological and peripheral receptors. As research continues to evolve,this compound will likely remain at the forefront of drug discovery efforts,contributing to advancements in treating various human diseases.
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